
6-bromo-1-(difluoromethyl)-3-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(difluoromethyl)-3-methyl-1H-indazole typically involves the bromination of a suitable indazole precursor followed by the introduction of the difluoromethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or amino derivatives, while coupling reactions can introduce various aryl or alkynyl groups.
Scientific Research Applications
6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of different biological processes.
Material Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 6-bromo-1-(difluoromethyl)-3-methyl-1H-indazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-(difluoromethyl)isoquinoline
- 6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups can enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Biological Activity
6-Bromo-1-(difluoromethyl)-3-methyl-1H-indazole is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of this compound is C8H5BrF2N2. The synthesis typically involves:
- Bromination : Using N-bromosuccinimide (NBS) as the brominating agent.
- Difluoromethylation : Introduction of the difluoromethyl group can be achieved using difluoromethyl iodide or difluoromethyl sulfone under basic conditions.
Anticancer Properties
Research indicates that indazole derivatives, including this compound, exhibit significant anticancer activity. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties. Studies have shown that compounds with indazole structures can inhibit various cancer cell lines and specific enzymes involved in tumor growth.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various assays. It is believed to modulate inflammatory pathways by interacting with specific molecular targets. For instance, it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
The mechanism of action for this compound involves:
- Binding Affinity : The bromine and difluoromethyl groups enhance binding affinity to certain proteins or enzymes, modulating their activity.
- Target Interaction : The compound interacts with cellular pathways that regulate inflammation and cancer progression.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Comparison with Similar Compounds
The unique substitution pattern of this compound distinguishes it from other indazoles:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-3-methyl-1H-indazole | Lacks difluoromethyl group | Lower anticancer activity |
| 6-Bromo-1-(difluoromethyl)isoquinoline | Similar structure but different core | Varies in anti-inflammatory efficacy |
Properties
Molecular Formula |
C9H7BrF2N2 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
6-bromo-1-(difluoromethyl)-3-methylindazole |
InChI |
InChI=1S/C9H7BrF2N2/c1-5-7-3-2-6(10)4-8(7)14(13-5)9(11)12/h2-4,9H,1H3 |
InChI Key |
XYSOLMAJYJBJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















